1,2,4-Tris(4-iodophenyl)benzene

Description

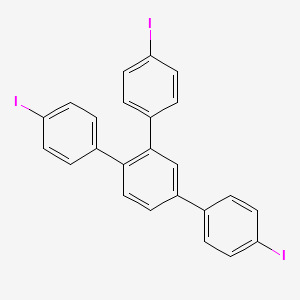

Structure

3D Structure

Properties

CAS No. |

918342-67-3 |

|---|---|

Molecular Formula |

C24H15I3 |

Molecular Weight |

684.1 g/mol |

IUPAC Name |

1,2,4-tris(4-iodophenyl)benzene |

InChI |

InChI=1S/C24H15I3/c25-20-8-1-16(2-9-20)19-7-14-23(17-3-10-21(26)11-4-17)24(15-19)18-5-12-22(27)13-6-18/h1-15H |

InChI Key |

CPWGUVADFCKPAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)C3=CC=C(C=C3)I)C4=CC=C(C=C4)I)I |

Origin of Product |

United States |

Column Chromatography

Column chromatography is a fundamental technique for separating organic compounds. For polyaromatic compounds like triarylbenzenes, silica (B1680970) gel is a common stationary phase.

Principle: Separation is based on the differential adsorption of the components of the mixture to the stationary phase. The isomers of tris(4-iodophenyl)benzene would have slightly different polarities and shapes, allowing for their separation.

Procedure: The crude mixture is loaded onto a silica gel column and eluted with a solvent system of appropriate polarity, often a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like dichloromethane (B109758) or ethyl acetate. The fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.

High Performance Liquid Chromatography Hplc

For achieving very high purity or for separating isomers that are difficult to resolve by standard column chromatography, reversed-phase HPLC is a powerful tool. acs.org

Principle: In reversed-phase HPLC, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water). The more non-polar compound elutes later. The subtle differences in the shape and hydrophobicity between the 1,2,4-isomer and other isomers can be exploited for separation.

Crystallization

is a highly effective method for purifying solid organic compounds.

Principle: This technique relies on the differences in solubility of the desired compound and impurities in a particular solvent at different temperatures. The target compound should be soluble in the hot solvent but sparingly soluble at room temperature or below, allowing it to crystallize out upon cooling, leaving impurities behind in the solution.

Procedure: The crude solid is dissolved in a minimum amount of a suitable hot solvent. The solution is then allowed to cool slowly and undisturbed to promote the formation of well-defined crystals. The pure crystals are then collected by filtration.

Inclusion Complexation

Geometric Considerations of Tri-substituted Benzene (B151609) Derivatives

Due to severe steric hindrance between the ortho- and peri-positioned aryl groups, polysubstituted benzenes like 1,2,4-Tris(4-iodophenyl)benzene cannot adopt a planar conformation. Instead, they are forced into a non-planar, propeller-shaped geometry. sigmaaldrich.com This arrangement minimizes steric strain by twisting the peripheral phenyl rings out of the plane of the central benzene ring. Each 4-iodophenyl group is tilted with respect to the central ring, defined by a specific dihedral angle (the angle between the plane of the peripheral ring and the plane of the central benzene core).

While specific experimental dihedral angles for 1,2,4-Tris(4-iodophenyl)benzene are not available, studies on analogous hexaarylbenzene (HAB) derivatives show that these angles are significant, often ranging from 20° to over 50°. researchgate.net For instance, in a study of 1,3,5-Tris(diphenylamino)benzene derivatives, optimized structures showed dihedral angles between 20° and 50°. researchgate.net In the case of 2-(4-Iodophenyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile, the dihedral angle between the benzene ring of the tetrahydroisoquinoline moiety and the 4-iodophenyl fragment is 45.02°. nih.gov Given the 1,2,4-substitution pattern, the three dihedral angles in the target molecule would not be identical due to the asymmetric environment. The most significant twist is expected for the group at the C2 position, which is sterically hindered by its neighbors at C1 and the hydrogen at C3.

Steric hindrance is a critical factor in determining the conformation and stability of 1,2,4-Tris(4-iodophenyl)benzene. researchgate.net The 4-iodophenyl substituent is particularly bulky. The iodine atom itself has a large van der Waals radius, and the phenyl group occupies a significant volume. The steric properties of substituents can be quantified using various descriptors, such as Taft's steric factor (E_s) or Verloop's STERIMOL parameters (L, B1, B5), which define the length and width of the group. slideshare.netnih.govmlsu.ac.in

The primary steric interactions are:

Ortho-interaction: Between the groups at C1 and C2. This is the most severe clash and forces these two rings to twist significantly.

The large size of the iodine atom also introduces the possibility of halogen bonding, a non-covalent interaction where the iodine atom acts as an electrophilic region (a σ-hole) and can interact with nucleophilic sites on adjacent molecules or within the same molecule. This interaction can influence crystal packing and the stability of specific conformations.

Theoretical Investigations of Molecular Structure

In the absence of experimental crystal structure data, theoretical methods are indispensable for understanding the molecular architecture of complex molecules like 1,2,4-Tris(4-iodophenyl)benzene.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the ground-state geometry and electronic properties of molecules. researchgate.net For compounds like 1,2,4-Tris(4-iodophenyl)benzene, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311G), can be employed to find the lowest energy conformation. researchgate.netresearchgate.net

Such calculations would provide precise values for:

Dihedral Angles: The exact twist of each of the three 4-iodophenyl groups relative to the central benzene ring.

Bond Lengths and Angles: How steric strain affects the C-C bonds within the rings and the C-C bonds connecting the peripheral rings to the central core.

Energy Profile: The energy differences between various possible rotamers (isomers resulting from rotation around single bonds), allowing for the identification of the most stable conformation.

For example, DFT studies on a C3 symmetrical, star-shaped 1,2,4-benzotriazin-4-yl triradical successfully deduced structural details that complemented experimental data. researchgate.net Similarly, DFT and Time-Dependent DFT (TD-DFT) have been used to investigate the non-planar geometries of 1,3,5-Tris(diphenylamino)benzene derivatives, which also exhibit propeller-like structures. researchgate.net

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and stability. nih.gov By simulating the motions of atoms over time, MD can explore the potential energy surface of a molecule and assess the stability of different conformations in various environments (e.g., in solution).

For a molecule like 1,2,4-Tris(4-iodophenyl)benzene, an MD simulation could reveal:

Conformational Dynamics: How the iodophenyl rings rotate and flex around their equilibrium positions at a given temperature.

Interconversion Barriers: The energy required to rotate the rings from one stable conformation to another.

Solvent Effects: How the presence of a solvent might stabilize or destabilize certain conformations.

While no direct MD studies on 1,2,4-Tris(4-iodophenyl)benzene are available, research on analogous systems demonstrates the utility of this approach. For instance, MD simulations have been used to study the structure of liquid mixtures of benzene and chlorobenzene, analyzing the packing and orientation of the molecules. semanticscholar.org Other studies have used MD to investigate the binding of the similar molecule 1,3,5-Tris(4-carboxyphenyl)benzene to DNA, demonstrating the method's power in analyzing complex intermolecular interactions. mdpi.com These examples show that MD simulations would be a valuable tool for understanding the dynamic behavior and conformational landscape of 1,2,4-Tris(4-iodophenyl)benzene.

Halogen Bonding Interactions in Aryl Iodides

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region. In the context of aryl iodides like 1,2,4-Tris(4-iodophenyl)benzene, the iodine atoms play a crucial role in directing the self-assembly process.

Nature and Directionality of Iodine-Halogen (I···I) Bonds

The iodine atoms in aryl iodides possess a region of positive electrostatic potential, known as the σ-hole, located on the outermost portion of the halogen atom, opposite to the C-I covalent bond. This electrophilic region can interact attractively with a region of negative electrostatic potential on an adjacent molecule, such as the lone pair of another iodine atom. This interaction is highly directional, with the C-I···I angle approaching 180°, leading to the formation of well-defined structural motifs.

Role of Halogen Bonding in Directing Self-Assembly

The directionality and specificity of halogen bonds make them a powerful tool for controlling the self-assembly of molecules into predictable, higher-order structures. In the case of polyiodinated aromatic compounds, these interactions can guide the formation of two-dimensional (2D) porous nanoarchitectures. The interplay of I···I interactions, and in some cases, other weak interactions like C-H···I or π-π stacking, results in the formation of stable and organized supramolecular networks.

Research has shown that by strategically placing iodine atoms on a molecular scaffold, it is possible to program the self-assembly process. The geometric disruption of other competing interactions, such as hydrogen bonds, by the introduction of iodine atoms can strengthen the influence of halogen bonding, leading to the formation of desired architectures like supramolecular nanotubes. chemrxiv.org This highlights the delicate balance of non-covalent forces that must be managed to achieve a specific self-assembled structure.

Two-Dimensional (2D) Nanoarchitecture Formation

The ability of 1,2,4-Tris(4-iodophenyl)benzene and related aryl iodides to form well-defined 2D nanostructures, particularly at interfaces, is a testament to the power of directed self-assembly. These structures hold potential for applications in nanotechnology and materials science.

Solid–Liquid Interface Self-Assembly Mechanisms

The self-assembly of molecules at a solid-liquid interface is a dynamic process governed by a complex interplay of molecule-substrate, molecule-solvent, and intermolecular interactions. diva-portal.org For aryl iodides, the formation of 2D nanoarchitectures at this interface is often initiated by the adsorption of molecules onto the solid surface. The substrate can provide a template, influencing the initial arrangement of the molecules.

Scanning tunneling microscopy (STM) has been a pivotal technique in visualizing these self-assembled structures at the atomic and molecular levels. The process typically involves a solution of the compound being deposited onto a solid substrate. As the solvent evaporates or as the system reaches equilibrium, the molecules on the surface begin to organize, driven by the minimization of the system's free energy. Halogen bonding plays a primary role in this organization, guiding the molecules into specific packing arrangements. The reduction of interfacial energy between two fluids is a key driving force for the efficient assembly of nanomaterials. epj.org

Concentration-Dependent Packing and Morphologies

The concentration of the molecular solution is a critical parameter that can significantly influence the morphology and packing of the resulting 2D nanostructures. At low concentrations, molecules may form less dense, disordered structures or small, isolated domains of ordered assembly. As the concentration increases, the surface coverage also increases, promoting the formation of larger, more well-defined, and often more complex, supramolecular networks.

Studies on 1,3,5-Tris(4-iodophenyl)benzene have revealed that varying its concentration can lead to different organized structures at interfaces. This concentration-dependent behavior suggests that the thermodynamics and kinetics of the self-assembly process can be tuned to achieve desired nanoscale patterns. This control over the final architecture is crucial for tailoring the properties of the material for specific applications.

| Concentration | Resulting Morphology |

| Low | Disordered or small, isolated ordered domains |

| High | Large, well-defined, complex supramolecular networks |

Solvent-Induced Structural Tailoring of Nanostructures

The choice of solvent is another powerful tool for controlling the self-assembly process and tailoring the final structure of the nanoarchitecture. rsc.org Solvents can influence self-assembly in several ways: by altering the solubility of the molecule, by competing for interaction sites, or by actively participating in the assembly process. rsc.orgconsensus.app

Based on a thorough review of scientific literature, the chemical compound specified, 1,2,4-Tris(4-iodophenyl)benzene , is not documented in the context of the advanced applications outlined in your request, such as on-surface polymerization, formation of specific halogen-bonded synthons for covalent organic frameworks (COFs), or supramolecular templating.

The research areas you have specified—particularly the formation of well-ordered, two-dimensional networks and frameworks through self-assembly and covalent coupling—rely heavily on the high degree of symmetry of the molecular precursors. The vast body of published research in this field utilizes the highly symmetric isomer, 1,3,5-Tris(4-iodophenyl)benzene .

The C3 symmetry of the 1,3,5-isomer is crucial as it allows the molecules to form predictable, regular, and porous honeycomb-like structures on a surface, which is a fundamental goal for applications in nanotechnology, catalysis, and electronics. The requested 1,2,4-isomer lacks this essential symmetry, making it unsuitable for the formation of such ordered covalent frameworks.

Therefore, it is not possible to generate a scientifically accurate article on 1,2,4-Tris(4-iodophenyl)benzene that adheres to your detailed outline.

Applications in Advanced Materials

Organic Semiconductors and Electronic Materials

Role of Iodine Substituents in Charge Transfer and Electronic Properties

The iodine atoms attached to the phenyl rings are expected to play a crucial role in the electronic properties of 1,2,4-Tris(4-iodophenyl)benzene. The high polarizability of iodine can facilitate intermolecular interactions, including halogen bonding. These interactions can influence the molecular assembly and potentially create pathways for charge transfer between molecules.

Potential in Organic Electronics (General Class)

The general class of triphenylbenzene derivatives is of significant interest in the field of organic electronics. The triphenylbenzene core provides a rigid, planar structure that can facilitate π-orbital overlap, a key requirement for charge transport in organic semiconductors. These materials are often investigated for use in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).

While its close relative, 1,3,5-Tris(4-iodophenyl)benzene, has been identified as a building block for small molecule semiconductors, specific studies on the application of the 1,2,4-isomer in organic electronic devices are not readily found. tcichemicals.com The asymmetrical nature of 1,2,4-Tris(4-iodophenyl)benzene might lead to materials with different morphologies and, consequently, different electronic performance compared to its symmetrical counterpart.

Polymeric Materials Synthesis

Polyiodinated aromatic compounds are frequently utilized as monomers or cross-linking agents in the synthesis of advanced polymeric materials. researchgate.net The iodine substituents serve as reactive sites for various polymerization reactions, most notably Suzuki and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds and creating conjugated polymers. These polymers are the cornerstone of many advanced materials with applications in electronics, sensing, and catalysis.

The three reactive iodine sites on 1,2,4-Tris(4-iodophenyl)benzene make it a theoretical candidate for the formation of branched or cross-linked polymers and two-dimensional materials like covalent organic frameworks (COFs). The non-symmetrical arrangement of the reactive sites could potentially lead to polymers with less ordered structures compared to those derived from the 1,3,5-isomer. This difference in structure could, in turn, affect the material's properties, such as its solubility, thermal stability, and electronic characteristics. Despite this potential, specific examples of polymers synthesized from 1,2,4-Tris(4-iodophenyl)benzene are not documented in the reviewed literature.

Advanced Characterization Techniques in Research

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods provide the foundational data for molecular characterization. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer unambiguous evidence of a compound's structure, functional groups, and isotopic composition.

For the symmetric 1,3,5-isomer, ¹H NMR characterization reveals distinct aromatic signals at δ 7.82–7.80 (multiplet, 6H), 7.68 (singlet, 3H), and 7.41–7.39 (multiplet, 6H). A methylated analogue, 2,4,6-Tris(4-iodophenyl)-1,3,5-trimethylbenzene, shows a doublet at 7.82 ppm for the six protons ortho to the iodine atoms and another doublet at 6.97 ppm for the six protons meta to the iodine atoms. mdpi.com

Due to the lower symmetry of the 1,2,4-substitution pattern, the NMR spectra for 1,2,4-Tris(4-iodophenyl)benzene are expected to be significantly more complex. The protons on the central benzene (B151609) ring and on the three distinct iodophenyl groups would all be in chemically non-equivalent environments, leading to a larger number of unique signals with intricate splitting patterns. The ¹³C NMR spectrum would similarly display a greater number of resonances compared to its symmetric counterparts. For instance, the ¹³C NMR spectrum of 2,4,6-Tris(4-iodophenyl)-1,3,5-trimethylbenzene shows signals at δ 141.2 (Cq), 138.8 (Cq), 137.8 (CH), 133.2 (Cq), 131.4 (CH), and 92.3 (CI). mdpi.com

Table 1: Predicted NMR Data for 1,2,4-Tris(4-iodophenyl)benzene based on Analogues

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| ¹H | 7.0 - 8.0 | Multiple distinct multiplets and doublets |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1,2,4-Tris(4-iodophenyl)benzene, the IR spectrum would be dominated by vibrations characteristic of its aromatic structure and carbon-iodine bonds.

The IR-ATR spectrum for the related compound 2,4,6-Tris(4-iodophenyl)-1,3,5-trimethylbenzene shows key absorption bands at 1483 cm⁻¹ (aromatic C=C stretching), 1006 cm⁻¹ (s), and 823 cm⁻¹ (s). mdpi.com The strong band at 1006 cm⁻¹ is characteristic of the para-substituted phenyl rings, while the band at 823 cm⁻¹ can be attributed to C-H out-of-plane bending. The C-I stretching vibrations are expected to appear at lower frequencies, typically in the range of 480-610 cm⁻¹. The spectrum for the trimethylated analogue indeed shows a strong signal at 513 cm⁻¹. mdpi.com

Table 2: Expected Characteristic IR Absorption Bands for 1,2,4-Tris(4-iodophenyl)benzene

| Wavenumber (cm⁻¹) | Vibration Type |

|---|---|

| ~3100-3000 | Aromatic C-H stretching |

| ~1580-1450 | Aromatic C=C ring stretching |

| ~1010-1000 | para-Substituted phenyl ring breathing |

| ~850-800 | C-H out-of-plane bending |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular formula for 1,2,4-Tris(4-iodophenyl)benzene is C₂₄H₁₅I₃, giving it a calculated molecular weight of approximately 684.09 g/mol . sigmaaldrich.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z ≈ 684. The fragmentation pattern would likely involve the sequential loss of the three iodine atoms, leading to significant peaks at [M-I]⁺, [M-2I]⁺, and [M-3I]⁺. This pattern is observed in the mass spectrum of 2,4,6-Tris(4-iodophenyl)-1,3,5-trimethylbenzene, which shows a prominent [M-I]⁺ ion. mdpi.com Further fragmentation would involve cleavage of the bonds between the phenyl rings and the central benzene core.

Scanning Probe Microscopy for Nanoscale Structures

Scanning Probe Microscopy (SPM) techniques, particularly Scanning Tunneling Microscopy (STM), are indispensable for studying how molecules arrange themselves on surfaces and how they can be induced to react, forming novel nanostructures.

STM allows for the real-space imaging of molecular self-assembly on conductive substrates with atomic resolution. mdpi.com Precursor molecules like 1,2,4-Tris(4-iodophenyl)benzene are designed for on-surface synthesis, a bottom-up approach to creating two-dimensional (2D) covalent organic frameworks (COFs). rsc.org

The typical process involves depositing the molecules onto a catalytically active surface, such as Au(111) or Cu(111), under ultra-high vacuum conditions. rsc.orgnih.gov Initially, the molecules self-assemble into ordered, non-covalent networks. Upon heating, the substrate catalyzes the cleavage of the carbon-iodine bonds. The resulting aryl radicals then react with each other in a process known as Ullmann coupling to form new carbon-carbon bonds, creating a covalently linked 2D network. rsc.org

While studies on the symmetric 1,3,5-tris(halo-phenyl)benzene precursors show they form highly ordered hexagonal networks, the asymmetric nature of 1,2,4-Tris(4-iodophenyl)benzene would likely result in more complex or less ordered polymeric structures. Research on similar on-surface reactions has shown that asymmetric precursors can lead to a diversity of products, including both symmetric (1,3,5) and asymmetric (1,2,4) linkages within the final structure. nih.gov

Before covalent bond formation, the self-assembly of 1,2,4-Tris(4-iodophenyl)benzene on a surface is governed by non-covalent intermolecular interactions. STM is capable of visualizing these delicate arrangements. The dominant directional interaction for iodinated molecules is halogen bonding. mdpi.comnih.gov

A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (in this case, iodine) and a nucleophilic region on an adjacent molecule. scispace.commostwiedzy.pl In the case of 1,2,4-Tris(4-iodophenyl)benzene, I···I interactions would play a key role in dictating the orientation of the molecules within the self-assembled monolayer. nih.gov These interactions, along with weaker van der Waals forces, would guide the molecules into specific packing arrangements, which can be directly imaged by STM. Quantum chemical calculations often complement STM studies to confirm the nature and strength of these intermolecular bonds. nih.gov The ability to directly visualize these forces is crucial for understanding and controlling the initial template for subsequent on-surface reactions.

X-ray Diffraction for Solid-State Structures

X-ray diffraction stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique relies on the scattering of X-rays by the electron clouds of the atoms within a crystal lattice. The resulting diffraction pattern provides a wealth of information about the unit cell dimensions, space group, and the precise coordinates of each atom.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) offers the most detailed and unambiguous structural information for a compound, provided that suitable single crystals can be grown. As of the latest literature surveys, a definitive single-crystal structure for the specific isomer 1,2,4-Tris(4-iodophenyl)benzene has not been reported in publicly accessible crystallographic databases.

However, valuable insights into the potential solid-state conformation of this molecule can be inferred from the well-characterized structure of its close isomer, 1,3,5-Tris(4-iodophenyl)benzene . For this symmetric isomer, SC-XRD studies would typically reveal key crystallographic parameters. While specific data for the 1,2,4-isomer is unavailable, a hypothetical data table based on what would be expected from such an analysis is presented below for illustrative purposes.

| Parameter | Expected Value/Information |

|---|---|

| Chemical Formula | C₂₄H₁₅I₃ |

| Formula Weight | 684.09 g/mol |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined (e.g., P2₁/c, P-1) |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) would be determined |

| Volume | Would be calculated from unit cell dimensions (ų) |

| Z | Number of molecules per unit cell |

| Density (calculated) | Would be calculated (g/cm³) |

Analysis of Crystal Packing and Intermolecular Contacts

The way in which individual molecules of 1,2,4-Tris(4-iodophenyl)benzene arrange themselves in the crystal lattice is governed by a subtle interplay of various non-covalent interactions. A detailed analysis of the crystal packing would reveal the dominant forces driving the self-assembly of the molecules into a stable, ordered structure.

Given the molecular structure, several types of intermolecular contacts would be anticipated. The presence of iodine atoms, which are highly polarizable, suggests that halogen bonding (I···I or I···π interactions) could play a significant role in the crystal packing. These interactions, where an electrophilic region on the iodine atom interacts with a nucleophilic region on an adjacent molecule, are known to be highly directional and can act as powerful structure-directing motifs.

Weak C-H···π interactions , where a hydrogen atom from one molecule interacts with the electron cloud of an aromatic ring on another, are also expected to contribute to the cohesion of the crystal structure. The analysis of the distances and angles of these contacts provides a comprehensive picture of the supramolecular architecture.

In related iodinated aromatic compounds, intermolecular I···I interactions have been observed with distances around 3.8 to 4.0 Å. sigmaaldrich.com Similarly, C-H···π interactions are also common in the crystal structures of phenyl-containing molecules. nih.gov While the specific details for 1,2,4-Tris(4-iodophenyl)benzene remain to be elucidated through experimental means, the principles of crystal engineering suggest a rich and complex network of these non-covalent forces at play.

| Interaction Type | Description | Anticipated Significance |

|---|---|---|

| Halogen Bonding (I···I, I···π) | Directional interactions involving the iodine atoms. | Potentially a primary driver of the crystal packing. |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | Important for stabilizing the layered or herringbone packing motifs. |

| C-H···π Interactions | Weak hydrogen bonds between a C-H bond and a π-system. | Contribute to the overall stability and fine-tuning of the structure. |

| Van der Waals Forces | General non-specific attractive or repulsive forces. | Provide the background cohesive energy of the crystal. |

The elucidation of the single-crystal structure of 1,2,4-Tris(4-iodophenyl)benzene would be a valuable contribution to the field of materials science, enabling a deeper understanding of its structure-property relationships and guiding the design of new functional materials.

Future Research and Perspectives on 1,2,4-Tris(4-iodophenyl)benzene

The strategic placement of iodine atoms on a phenylated benzene core makes 1,2,4-tris(4-iodophenyl)benzene a molecule of significant interest for the future of materials science. Its inherent asymmetry and the high reactivity of its carbon-iodine bonds open up a vast landscape for creating novel materials with precisely engineered properties. This article explores the forward-looking research directions and potential applications stemming from this versatile chemical compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,2,4-Tris(4-iodophenyl)benzene, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling or Ullmann-type reactions, leveraging aryl halide precursors. Key conditions include:

- Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands for coupling efficiency .

- Solvent and Temperature : Refluxing in polar aprotic solvents (e.g., DMF or THF) at 80–120°C to promote iodine substitution .

- Purification : Column chromatography or recrystallization from ethanol/dichloromethane mixtures to isolate the product .

- Critical Factors : Excess iodobenzene derivatives and inert atmospheres (N₂/Ar) prevent side reactions. Yield optimization often requires iterative adjustments to catalyst loading and reaction time .

Q. How can researchers ensure the purity of 1,2,4-Tris(4-iodophenyl)benzene post-synthesis, and which analytical techniques are most effective?

- Methodological Answer :

- Chromatography : Use silica gel column chromatography with gradient elution (hexane:ethyl acetate) to remove unreacted starting materials .

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (peaks at δ 7.2–7.8 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

- Elemental Analysis : Combustion analysis (C, H, N) and inductively coupled plasma mass spectrometry (ICP-MS) for iodine quantification .

Q. What are the critical safety protocols for handling 1,2,4-Tris(4-iodophenyl)benzene in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of volatile byproducts.

- Waste Disposal : Collect iodine-containing waste in sealed containers for halogen-specific disposal protocols .

Advanced Research Questions

Q. What advanced spectroscopic or computational methods resolve contradictions in structural characterization data of iodinated aromatic compounds?

- Methodological Answer :

- X-ray Diffraction (XRD) : Single-crystal XRD resolves ambiguities in substituent positioning and confirms regioselectivity .

- DFT Calculations : Density functional theory (DFT) models predict electronic structures and validate experimental NMR/IR data .

- Dynamic Nuclear Polarization (DNP) : Enhances sensitivity in solid-state NMR for studying crystalline defects or polymorphism .

Q. How does the electronic structure of 1,2,4-Tris(4-iodophenyl)benzene influence its applicability in photocatalytic CO₂ reduction?

- Methodological Answer :

- Bandgap Engineering : UV-vis spectroscopy and cyclic voltammetry determine the HOMO-LUMO gap (e.g., ~2.8 eV), which must align with CO₂ reduction potentials (-0.43 V vs. NHE) .

- CO₂ Adsorption Studies : Gravimetric gas sorption analysis measures uptake capacity (e.g., 45 cm³/g at 1 bar), critical for catalytic efficiency .

- Photocatalytic Testing : Use a gas-closed system with sacrificial agents (e.g., triethanolamine) and GC-MS to quantify CH₄ yield under visible light .

Q. What strategies address discrepancies in reported synthetic yields of 1,2,4-Tris(4-iodophenyl)benzene across studies?

- Methodological Answer :

- Reproducibility Checks : Standardize precursor purity (≥99%) and solvent drying (molecular sieves) to minimize variability .

- In Situ Monitoring : Reaction progress tracked via TLC or inline IR spectroscopy to identify incomplete coupling or side products .

- Meta-Analysis : Compare literature data (e.g., yields ranging 50–86% ) to isolate variables like catalyst aging or oxygen sensitivity.

Q. In covalent organic frameworks (COFs), how does incorporating 1,2,4-Tris(4-iodophenyl)benzene enhance porosity or light absorption?

- Methodological Answer :

- π-Conjugation Extension : The iodophenyl groups enhance electron delocalization, verified via UV-vis-NIR spectroscopy and redshifted absorption edges .

- Porosity Optimization : Brunauer-Emmett-Teller (BET) analysis reveals increased surface area (e.g., 800 m²/g) due to rigid triangular geometry .

- Post-Synthetic Modification : Iodine sites allow further functionalization (e.g., Sonogashira coupling) to tailor pore size/functionality .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.